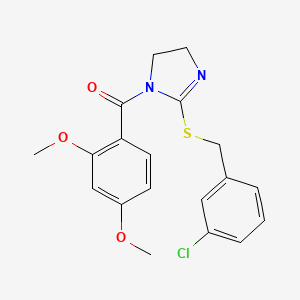

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone

Description

The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone features a 4,5-dihydroimidazole core substituted with a 3-chlorobenzylthio group at position 2 and a 2,4-dimethoxyphenyl methanone at position 1. Its synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions, as seen in analogous imidazole derivatives .

Properties

IUPAC Name |

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3S/c1-24-15-6-7-16(17(11-15)25-2)18(23)22-9-8-21-19(22)26-12-13-4-3-5-14(20)10-13/h3-7,10-11H,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNSTOFOJZGMKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure combines imidazole and aromatic moieties, which are known to impart various pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is , with a molecular weight of 348.85 g/mol. The presence of the 3-chlorobenzyl thio group and dimethoxyphenyl moiety contributes to its unique reactivity and biological profile.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The imidazole ring may facilitate interactions with biological macromolecules due to its ability to participate in hydrogen bonding and π-π stacking interactions.

Anticancer Activity

Numerous studies have explored the anticancer potential of compounds containing imidazole and thioether functionalities. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines:

- Cytotoxicity Assays : Compounds with imidazole rings have been tested against human cancer cell lines using MTT assays, revealing IC50 values in the low micromolar range (e.g., IC50 < 10 µM) for several derivatives .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A431 (epidermoid carcinoma) | 5.0 |

| Compound B | U251 (glioblastoma) | 7.5 |

| Target Compound | Jurkat (leukemia) | TBD |

Antimicrobial Activity

The compound's thioether component suggests potential antimicrobial properties. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often reported in the range of 10–50 µg/mL .

Case Studies

- Study on Anticancer Activity : A recent study investigated a series of thiazole and imidazole derivatives, including those structurally related to our target compound. The study found that modifications at the phenyl ring significantly influenced cytotoxicity, with certain substitutions enhancing activity against specific cancer types .

- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial efficacy of compounds similar to the target molecule against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that compounds featuring both thioether and imidazole groups exhibited superior activity compared to their non-thioether counterparts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Core

Thioether Substituents

- (4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone (): Replaces the 3-chlorobenzylthio group with a 3-(trifluoromethyl)benzylthio group. The trifluoromethyl group increases electronegativity and metabolic stability compared to chlorine . The 4-nitrophenyl methanone introduces strong electron-withdrawing effects, contrasting with the electron-donating 2,4-dimethoxyphenyl group in the target compound.

Methanone Aryl Groups

- 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole (): A chlorofluorophenyl group replaces the dimethoxyphenyl methanone. Halogenated aryl groups enhance hydrophobic interactions but may reduce solubility compared to methoxy substituents .

Physicochemical Properties

Key Findings and Implications

Electron-Donating vs. Withdrawing Groups : Methoxy substituents (target compound) improve solubility but may reduce binding affinity compared to nitro groups () in hydrophobic pockets.

Halogen Positioning : Meta-chlorine (target) offers a balance between steric effects and electronic contributions, unlike ortho-chlorine ().

Biological Optimization : The target compound’s structure is a promising scaffold for antiproliferative agents, but further optimization (e.g., trifluoromethyl substitution) could enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.